molecular formula C9H7Cl2NO B12944347 (4,6-Dichlorobenzofuran-3-yl)methanamine

(4,6-Dichlorobenzofuran-3-yl)methanamine

Cat. No.: B12944347
M. Wt: 216.06 g/mol
InChI Key: GJBRYVLOLCHOCD-UHFFFAOYSA-N
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Description

(4,6-Dichlorobenzofuran-3-yl)methanamine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the benzofuran ring and a methanamine group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichlorobenzofuran-3-yl)methanamine typically involves several steps. One common method starts with the bromination of 4,6-dichlorophenol to obtain 4,6-dichloro-2-bromophenol. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as potassium carbonate, to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, reaction temperature, and purification techniques. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichlorobenzofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,6-Dichlorobenzofuran-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4,6-Dichlorobenzofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dichlorobenzofuran-3-yl)methanamine is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

(4,6-Dichlorobenzofuran-3-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and antiproliferative properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈Cl₂N O, with a molecular weight of approximately 252.52 g/mol. The compound features a benzofuran core substituted with dichloro groups and a methanamine moiety, which contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination : The introduction of chlorine atoms at the 4 and 6 positions can be performed using chlorinating agents.
  • Amine Substitution : The final step involves the introduction of the methanamine group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis128 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Antiproliferative Activity

In addition to its antimicrobial effects, this compound has shown antiproliferative activity against various cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15 µM
A549 (Lung Cancer)20 µM
MCF-7 (Breast Cancer)25 µM

These results suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

The mechanism of action of this compound appears to involve interaction with specific molecular targets within microbial and cancer cells. It is hypothesized that the compound binds to key enzymes or receptors involved in cell division and metabolic processes:

  • Enzyme Inhibition : The presence of the methanamine group may facilitate binding to active sites on enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : The dichloro substitutions could enhance binding affinity to receptors involved in signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several research studies have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in 2023 evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at low concentrations .
  • Antiproliferative Effects in Cancer Research : Research involving HeLa and A549 cells demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as an anticancer therapeutic .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

(4,6-dichloro-1-benzofuran-3-yl)methanamine

InChI

InChI=1S/C9H7Cl2NO/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6/h1-2,4H,3,12H2

InChI Key

GJBRYVLOLCHOCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC=C2CN)Cl)Cl

Origin of Product

United States

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